Cyclohexanone, 2-(4-quinazolinylthio)-
Description
Contextualization within the Medicinal Chemistry Landscape
In medicinal chemistry, the design of novel molecules often involves the strategic assembly of well-characterized structural motifs to create new therapeutic agents. mdpi.com The compound "Cyclohexanone, 2-(4-quinazolinylthio)-" exemplifies this approach by integrating three key components, each with a history of utility in drug discovery.
The quinazoline (B50416) nucleus, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is widely regarded as a "privileged scaffold" in medicinal chemistry. researchgate.netmdpi.comresearchgate.net This designation stems from its recurring presence in compounds exhibiting a broad spectrum of biological activities. researchgate.net The versatility of the quinazoline ring allows for substitutions at various positions, which has led to the development of drugs with a wide range of therapeutic applications. researchgate.netresearchgate.net
Extensive research has demonstrated that quinazoline derivatives possess numerous pharmacological properties, as detailed in the table below. researchgate.netresearchgate.netnih.govmdpi.com
| Biological Activity | Description |
| Anticancer | Quinazoline derivatives have been a major focus in oncology, acting through mechanisms like the inhibition of tyrosine kinases (e.g., EGFR), which are crucial for cell growth and differentiation. nih.govnih.gov Some derivatives also induce apoptosis (programmed cell death) or inhibit tubulin polymerization, a process essential for cell division. nih.govnih.govresearchgate.net |
| Anti-inflammatory | Certain derivatives have shown potent anti-inflammatory effects. researchgate.netresearchgate.net |
| Antimicrobial | The scaffold is present in compounds with antibacterial and antifungal activity. researchgate.netmdpi.combiomedpharmajournal.org |
| Antihypertensive | Drugs like Prazosin, which contains a quinazoline core, are used to treat high blood pressure. researchgate.netresearchgate.net |
| Anti-Alzheimer's | The scaffold is being explored for developing agents against Alzheimer's disease by targeting processes like cholinesterase inhibition and β-amyloid aggregation. mdpi.com |
| Other Activities | The quinazoline framework is also associated with analgesic, antimalarial, antiviral, anticonvulsant, and antidiabetic properties. researchgate.netresearchgate.netmdpi.com |
The established success of quinazoline-based drugs, such as Gefitinib (an anticancer agent), underscores the importance of this scaffold in designing new, targeted therapies. researchgate.netnih.gov
The cyclohexanone (B45756) motif is a six-membered cyclic ketone that serves as a versatile building block in organic synthesis. acs.org It is a common structural feature in numerous natural products and other bioactive compounds, indicating its compatibility with biological systems. acs.org The reactivity of the ketone group and the conformational flexibility of the cyclohexane (B81311) ring allow for a wide range of chemical modifications, making it a valuable component in the design of new pharmacologically active agents. acs.org
Research has identified several cyclohexanone derivatives with significant biological activities, particularly cytotoxicity against cancer cell lines. nih.gov For instance, a study on the fungus Penicillium commune led to the isolation of new cyclohexanone derivatives that demonstrated cytotoxic effects against various human carcinoma cell lines. nih.gov The cyclohexanone framework is also present in the core structure of many complex natural products with established bioactivity. acs.org
| Bioactive Compound Examples Containing a Cyclohexanone Framework |
| (-)-Palitantin nih.gov |
| Sclerosporin acs.org |
| Platencin acs.org |
| Nandrolone acs.org |
The thioether linkage (R-S-R'), also referred to as a thio-linker, plays a critical role in modern drug design, particularly in the construction of complex molecules like antibody-drug conjugates (ADCs). proteogenix.sciencewuxiapptec.com These linkers connect different molecular fragments, and their chemical nature significantly influences the stability, solubility, and pharmacokinetic properties of the final compound. proteogenix.sciencewuxiapptec.com
Rationale for In-Depth Academic Investigation of Cyclohexanone, 2-(4-quinazolinylthio)-
The academic investigation into "Cyclohexanone, 2-(4-quinazolinylthio)-" is founded on the well-established principles of medicinal chemistry, specifically the strategy of molecular hybridization. This approach involves combining distinct pharmacophores (structural units responsible for biological activity) to create a new hybrid compound with potentially enhanced or novel activity.
The rationale for studying this specific molecule is threefold:
Combining Privileged Scaffolds: The molecule unites the quinazoline scaffold, known for its wide-ranging and potent biological activities, with the cyclohexanone motif, a recognized component of bioactive natural and synthetic compounds. researchgate.netacs.org
Creating a Novel Chemical Entity: The synthesis of this compound by joining the two rings via a stable thioether linker results in a novel chemical structure. The specific arrangement and interaction between the electron-rich quinazoline system and the cyclohexanone ring, mediated by the sulfur atom, could lead to unique physicochemical properties and biological activities not observed with the individual components.
Potential for New Therapeutic Leads: Given the strong association of the quinazoline nucleus with anticancer activity and the cytotoxic potential of certain cyclohexanone derivatives, this hybrid molecule presents a logical candidate for screening in anticancer research. nih.govnih.gov The combination offers a new avenue for developing lead compounds that could interact with biological targets in novel ways, potentially overcoming challenges seen with existing agents.
Structure
2D Structure
Properties
CAS No. |
51239-48-6 |
|---|---|
Molecular Formula |
C14H14N2OS |
Molecular Weight |
258.34 g/mol |
IUPAC Name |
2-quinazolin-4-ylsulfanylcyclohexan-1-one |
InChI |
InChI=1S/C14H14N2OS/c17-12-7-3-4-8-13(12)18-14-10-5-1-2-6-11(10)15-9-16-14/h1-2,5-6,9,13H,3-4,7-8H2 |
InChI Key |
TWLMCNULZJCCHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)SC2=NC=NC3=CC=CC=C32 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Cyclohexanone, 2 4 Quinazolinylthio
Established Synthetic Pathways to Cyclohexanone (B45756), 2-(4-quinazolinylthio)-
The synthesis of the target compound can be achieved through several routes, broadly categorized into modern microwave-assisted methods and conventional multi-step strategies. These approaches differ in efficiency, reaction time, and environmental impact.
Microwave-Assisted Synthesis Approaches
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles in significantly shorter times compared to conventional heating. frontiersin.org For the synthesis of quinazoline-containing compounds, microwave irradiation has been successfully employed to facilitate cyclization and condensation reactions. rsc.orgnih.gov
A plausible microwave-assisted route to Cyclohexanone, 2-(4-quinazolinylthio)- involves the rapid, one-pot reaction of appropriate precursors. For instance, methods have been developed for the microwave-assisted synthesis of 2-thioxoquinazolines and their derivatives. nih.govcapes.gov.br An efficient approach could involve the reaction of a substituted anthranilate with an isothiocyanate under microwave conditions to form a 2-thioxoquinazoline intermediate, which could then be S-alkylated with a 2-halocyclohexanone. Another green chemistry approach utilizes microwave-assisted, iron-catalyzed cyclization in aqueous media to produce quinazolinone derivatives, highlighting the potential for more environmentally benign synthetic pathways. rsc.org
The key advantages of this approach include:
Rapid Reaction Times: Reactions that might take hours under conventional heating can often be completed in minutes. nih.gov
Improved Yields: Microwave heating can enhance reaction rates and minimize the formation of side products.
Solvent-Free Conditions: Many microwave-assisted reactions can be performed under solvent-free conditions, reducing environmental impact. nih.gov
Conventional Multi-Step Synthetic Strategies
Conventional synthesis provides a more traditional, step-wise approach to constructing complex molecules like Cyclohexanone, 2-(4-quinazolinylthio)-. vapourtec.comlibretexts.org A logical and common strategy involves the nucleophilic substitution reaction between a quinazoline-based thiol and an α-halocyclohexanone. This multi-step process typically involves the separate synthesis of the key precursors followed by their final coupling. vapourtec.com
A representative synthetic sequence is outlined below:
Preparation of 4-Mercaptoquinazoline: This key intermediate is typically synthesized from quinazoline (B50416) precursors such as 4-chloroquinazoline. The chloro group at the 4-position is susceptible to nucleophilic substitution by a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis.
Preparation of 2-Halocyclohexanone: Cyclohexanone can be halogenated at the α-position using various reagents. For example, α-bromocyclohexanone can be prepared by treating cyclohexanone with bromine in a suitable solvent like acetic acid or by using N-bromosuccinimide (NBS).
Coupling Reaction: The final step involves the S-alkylation of 4-mercaptoquinazoline with 2-halocyclohexanone. This reaction is typically carried out in the presence of a base (e.g., potassium carbonate, sodium ethoxide) in a polar aprotic solvent like dimethylformamide (DMF) or acetone. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then displaces the halide from the cyclohexanone ring.
Table 1: Conventional Multi-Step Synthesis Profile
| Step | Reaction | Typical Reagents | Purpose |
|---|---|---|---|
| 1 | Synthesis of 4-Mercaptoquinazoline | 4-Chloroquinazoline, Sodium Hydrosulfide (NaSH) or Thiourea | Creates the quinazoline thiol precursor. |
| 2 | Synthesis of 2-Halocyclohexanone | Cyclohexanone, Bromine (Br₂) or N-Bromosuccinimide (NBS) | Creates the electrophilic cyclohexanone partner. |
| 3 | S-Alkylation | 4-Mercaptoquinazoline, 2-Halocyclohexanone, Base (e.g., K₂CO₃) | Couples the two precursors to form the final product. |
Chemical Precursors and Starting Material Considerations in Synthesis
The successful synthesis of the target molecule is critically dependent on the selection and preparation of its constituent precursors: the cyclohexanone moiety and the quinazoline core.
Cyclohexanone Precursors in Heterocyclic Synthesis
Cyclohexanone and its derivatives are highly versatile building blocks in organic synthesis, particularly for constructing carbocyclic and heterocyclic scaffolds. nih.govnih.gov The reactivity of the carbonyl group and the adjacent α-carbons allows for a wide range of chemical transformations.
For the synthesis of Cyclohexanone, 2-(4-quinazolinylthio)-, the most direct precursor is a cyclohexanone molecule activated at the C-2 position for nucleophilic attack. Common choices include:
α-Halocyclohexanones (e.g., 2-bromocyclohexanone (B1249149) or 2-chlorocyclohexanone): These are ideal electrophiles for S-alkylation reactions.
Cyclohexanone: Can be used to generate the α-halo derivative in situ or used in other coupling strategies. Industrial synthesis of cyclohexanone often involves the oxidation of cyclohexane (B81311) or the reduction of phenol. nih.gov
The cyclohexanone ring itself can be synthesized through various methods, including cycloaddition reactions like the Diels-Alder reaction, or cyclization processes such as the Dieckmann or Robinson annulations, which are fundamental for creating six-membered ring systems. nih.govorganic-chemistry.org
Quinazoline Precursors in Heterocyclic Synthesis
The quinazoline ring system is a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. wikipedia.org A multitude of synthetic methods exist for its construction, often starting from readily available ortho-substituted anilines. nih.govorganic-chemistry.org The choice of precursor dictates the substitution pattern on the final quinazoline ring.
Table 2: Common Precursors for Quinazoline Synthesis
| Precursor | Reacts With | Resulting Quinazoline Type | Named Reaction/Method |
|---|---|---|---|
| Anthranilic Acids | Amides | Quinazolin-4(3H)-ones | Niementowski Synthesis frontiersin.org |
| 2-Aminobenzonitriles | Aldehydes, Orthoesters | Substituted Quinazolines nih.govnih.gov | Various condensation/cyclization methods |
| 2-Aminobenzaldehydes or 2-Aminoketones | Ammonia/Amines and an oxidant | Substituted Quinazolines | C-H amination/cyclization organic-chemistry.org |
| Isatoic Anhydride | Amidoximes | 2-Substituted Quinazolin-4(3H)-ones organic-chemistry.org | Tandem reaction |
For the specific target compound, the key intermediate is 4-mercaptoquinazoline. This is most commonly derived from a precursor that has a leaving group at the 4-position, such as 4-chloroquinazoline, which itself can be synthesized from quinazolin-4-one.
Strategies for Derivatization of the Cyclohexanone, 2-(4-quinazolinylthio)- Core Scaffold
Once the core scaffold of Cyclohexanone, 2-(4-quinazolinylthio)- is synthesized, it can serve as a template for creating a library of related compounds through derivatization. Modifications can be targeted at either the cyclohexanone ring or the quinazoline nucleus.
Derivatization of the Cyclohexanone Moiety: The cyclohexanone part of the molecule offers several sites for chemical modification:
The Carbonyl Group: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride. It can also be converted into other functional groups, such as an oxime (by reacting with hydroxylamine) or an imine. Furthermore, it can undergo olefination reactions like the Wittig reaction to form an exocyclic double bond. For analytical purposes, the ketone can be derivatized with reagents like 2,4-dinitrophenylhydrazine. nih.gov
The α-Carbons (C3 and C6): The carbons adjacent to the carbonyl group are enolizable and can be functionalized via alkylation or condensation reactions (e.g., aldol (B89426) condensation) under appropriate basic conditions.
Derivatization of the Quinazoline Moiety: The quinazoline ring system can also be modified, although this may require harsher conditions depending on the desired transformation.
Electrophilic Aromatic Substitution: The benzene portion of the quinazoline ring can undergo electrophilic substitution reactions such as nitration or halogenation. The position of substitution will be directed by the existing ring system.
Nucleophilic Aromatic Substitution: If additional activating groups are present on the benzene ring (e.g., a nitro group), nucleophilic aromatic substitution could be possible.
These derivatization strategies allow for the systematic modification of the parent compound's structure, enabling the exploration of structure-activity relationships for various applications.
Modifications on the Cyclohexanone Moiety
The cyclohexanone ring in "Cyclohexanone, 2-(4-quinazolinylthio)-" serves as a versatile scaffold for a variety of chemical modifications. These transformations can be leveraged to introduce new functional groups, alter the ring conformation, and synthesize a range of derivatives with potentially unique properties.
One of the fundamental reactions of the cyclohexanone moiety is its behavior in the presence of light, which can induce alpha-chlorination to yield 2-chlorocyclohexanone. wikipedia.org Furthermore, treatment with trimethylsilylchloride in a basic medium can convert the ketone into a trimethylsilylenol ether. wikipedia.org Another notable transformation is the formation of an enamine through reaction with pyrrolidine. wikipedia.org Self-condensation of cyclohexanone can lead to the formation of cyclohexenylcyclohexanone, which can be further dehydrogenated to 2-phenylphenol. wikipedia.org
The interaction of 2-acetylcyclohexanone (B32800) with cyanothioacetamide has been shown to be non-regiospecific, leading to a mixture of pyridine-2(1H)-thiones. researchgate.net This highlights the potential for complex cyclization reactions at the cyclohexanone core.
Table 1: Potential Modifications on the Cyclohexanone Moiety
| Reaction Type | Reagents | Potential Product |
| Alpha-chlorination | Light | 2-chloro-2-(4-quinazolinylthio)cyclohexanone |
| Silyl enol ether formation | Trimethylsilylchloride, base | 1-(trimethylsilyloxy)-2-(4-quinazolinylthio)cyclohexene |
| Enamine formation | Pyrrolidine | 1-(pyrrolidin-1-yl)-2-(4-quinazolinylthio)cyclohexene |
| Self-condensation | Base | Dimeric structures |
Structural Diversification on the Quinazoline Ring
The quinazoline ring system is a privileged scaffold in medicinal chemistry and offers numerous avenues for structural diversification. Various synthetic methods can be employed to introduce a wide array of substituents onto the quinazoline core of "Cyclohexanone, 2-(4-quinazolinylthio)-".
Ruthenium-catalyzed dehydrogenative coupling reactions of 2-aminophenyl ketones with amines provide an efficient route to quinazoline derivatives. nih.gov Similarly, the deaminative coupling of 2-aminobenzamides with amines can lead to the formation of quinazolinone products. nih.gov The synthesis of 2-aryl quinazolin-4(3H)-ones can be achieved through a metal-free oxidative coupling of 2-aminobenzamides with aryl methyl ketones, where the reaction's selectivity is dependent on the amount of iodine used. organic-chemistry.org
Further diversification can be achieved through the synthesis of 2-aminoquinazolin-4(3H)-ones and N1-substituted 2-aminoquinazolin-4(1H)-ones via carbonylative coupling of ortho-iodoanilines with cyanamide. organic-chemistry.org A variety of quinazolin-4-one derivatives, including acyclic nucleoside analogs, can be synthesized from 2-hydrazonoquinazoline-4-one derivatives. researchgate.net
Table 2: Examples of Quinazoline Ring Diversification Strategies
| Reaction Type | Starting Materials | Resulting Structure | Reference |
| Dehydrogenative Coupling | 2-Aminophenyl ketones, amines | Substituted quinazolines | nih.gov |
| Oxidative Coupling | 2-Aminobenzamides, aryl methyl ketones | 2-Aryl quinazolin-4(3H)-ones | organic-chemistry.org |
| Carbonylative Coupling | o-Iodoanilines, cyanamide | 2-Aminoquinazolin-4(3H)-ones | organic-chemistry.org |
| Condensation | 2-Hydrazonoquinazoline-4-ones, aldoses | Acyclic nucleoside analogs | researchgate.net |
Alterations and Bioisosterism of the Thio-Linker
The thioether linkage in "Cyclohexanone, 2-(4-quinazolinylthio)-" is a critical component that can be modified or replaced to alter the molecule's physicochemical properties and biological activity. Bioisosterism, the replacement of a functional group with another that retains similar properties, is a key strategy in this context. ufrj.br
The replacement of a carbon atom with a sulfur atom, or vice versa, can lead to new interactions with biological targets and modify the compound's lipophilicity and pharmacokinetic profile. nih.gov For instance, in a series of organic-chemistry.orgnih.govnih.govtriazino[2,3-c]quinazolines, the substitution of a methylthiopropionate fragment with an ethylthioacetate resulted in a significant change in anti-inflammatory activity. nih.govresearchgate.net
In the context of 2-arylureidobenzoic acids, replacing the urea (B33335) linker with other structurally related linkers often resulted in decreased or no activity, highlighting the importance of the specific linker. nih.gov However, modification of other parts of the molecule in conjunction with linker alteration can be a viable strategy for developing new analogs. nih.gov
Regioselectivity and Stereochemical Control in Synthesis
The synthesis of complex molecules like "Cyclohexanone, 2-(4-quinazolinylthio)-" and its derivatives requires precise control over regioselectivity and stereochemistry.
In the reaction of 2-thioxopyrimidin-4-ones with hydrazonoyl chlorides, the formation of angular regioisomers, organic-chemistry.orgnih.govnih.govtriazolo[4,3-a]quinazolin-5-ones, was observed over the linear isomers. nih.gov This regioselectivity was found to be under electronic control. nih.gov The stereochemistry of the products in such reactions can often be confirmed using X-ray crystallography and two-dimensional NMR studies. nih.gov
The reaction of unsymmetrical 1,3-diketones like 2-acetylcyclohexanone can lead to mixtures of regioisomers, and the ratio of these isomers is influenced by the structure of the diketone substrate. researchgate.net In some cases, the use of enamines of the diketones can lead to a more regiospecific outcome. researchgate.net
The enantioselective preparation of cyclohexenone derivatives can be achieved through asymmetric transfer hydrogenation reactions using bifunctional ruthenium catalysts, allowing for the synthesis of specific stereoisomers. nih.gov
Molecular Structure Elucidation and Advanced Spectroscopic Characterization of Cyclohexanone, 2 4 Quinazolinylthio
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H NMR, ¹³C NMR)
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the cyclohexanone (B45756) ring and the quinazoline (B50416) ring system.
Cyclohexanone Moiety: The protons on the cyclohexanone ring would appear as a series of multiplets in the upfield region, typically between 1.5 and 3.0 ppm chemicalbook.comyoutube.com. The proton at the C-2 position, being adjacent to the sulfur atom, would experience a downfield shift compared to an unsubstituted cyclohexanone. Its chemical shift would likely fall in the range of 3.0-4.0 ppm and would appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The integration of these signals would correspond to the number of protons on the ring.
Quinazoline Moiety: The aromatic protons of the quinazoline ring would resonate in the downfield region, typically between 7.5 and 9.0 ppm. For instance, in related 4-tosyl quinazoline derivatives, the C-H of the quinazoline ring appears around 8.06 ppm nih.gov. The H-2 proton of the quinazoline ring is characteristically deshielded and often appears as a singlet above 9.0 ppm. The protons on the benzene (B151609) part of the quinazoline system would show a complex splitting pattern depending on their substitution.
¹³C NMR Spectroscopy:
The carbon-13 NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule.
Cyclohexanone Moiety: The carbonyl carbon (C=O) of the cyclohexanone ring is the most deshielded carbon and is expected to appear significantly downfield, typically in the range of 200-215 ppm youtube.comchemicalbook.com. The C-2 carbon, bonded to the sulfur atom, would be shifted downfield compared to the other methylene carbons of the ring, likely appearing in the range of 50-60 ppm. The remaining methylene carbons of the cyclohexanone ring would resonate in the upfield region, between 20 and 40 ppm chemicalbook.comspectrabase.com.
Quinazoline Moiety: The carbon atoms of the quinazoline ring would appear in the aromatic region of the spectrum (120-165 ppm). The carbon atom C-4, attached to the sulfur, would have a chemical shift influenced by the thioether linkage. Based on data for similar heterocyclic systems, this carbon is expected to be in the more downfield part of the aromatic region. For example, in 4-tosyl quinazolines, the carbon atoms of the quinazoline ring show distinct peaks in the ¹³C NMR spectrum nih.gov.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2 (Cyclohexanone) | 3.0 - 4.0 | Multiplet |
| Cyclohexanone (other CH₂) | 1.5 - 3.0 | Multiplets |
| Quinazoline (aromatic) | 7.5 - 9.0 | Multiplets |
| H-2 (Quinazoline) | > 9.0 | Singlet |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Cyclohexanone) | 200 - 215 |
| C-2 (Cyclohexanone) | 50 - 60 |
| Cyclohexanone (other CH₂) | 20 - 40 |
| Quinazoline (aromatic) | 120 - 165 |
| C-4 (Quinazoline) | ~160 |
Vibrational Spectroscopy (Infrared (IR) and Raman Spectroscopy) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy:
The IR spectrum of Cyclohexanone, 2-(4-quinazolinylthio)- would be dominated by the characteristic absorption bands of the ketone and the aromatic quinazoline ring.
C=O Stretch: A strong and sharp absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the cyclohexanone ring is expected in the region of 1700-1725 cm⁻¹ qiboch.comnist.govchemicalbook.comresearchgate.netnist.gov. The exact position would be influenced by the electronic effects of the substituent at the C-2 position.
C-H Stretch: The C-H stretching vibrations of the methylene groups in the cyclohexanone ring would appear as multiple bands in the region of 2850-3000 cm⁻¹ qiboch.com. The aromatic C-H stretching vibrations of the quinazoline ring would be observed as weaker bands above 3000 cm⁻¹.
C=N and C=C Stretch: The stretching vibrations of the C=N and C=C bonds within the quinazoline ring system would give rise to a series of absorption bands in the fingerprint region, typically between 1400 and 1650 cm⁻¹ nih.gov.
C-S Stretch: The C-S stretching vibration of the thioether linkage is generally weak and appears in the region of 600-800 cm⁻¹.
Raman Spectroscopy:
Raman spectroscopy would provide complementary information. The aromatic ring stretching vibrations of the quinazoline moiety are expected to give strong Raman signals. The C=O stretch, while strong in the IR, would be weaker in the Raman spectrum. The C-S bond, being more polarizable, might show a more prominent signal in the Raman spectrum compared to the IR.
Key Vibrational Frequencies
| Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| C=O (Ketone) | 1700 - 1725 | Strong (IR) |
| C-H (Aliphatic) | 2850 - 3000 | Medium to Strong (IR) |
| C-H (Aromatic) | > 3000 | Weak to Medium (IR) |
| C=N, C=C (Aromatic) | 1400 - 1650 | Medium to Strong (IR) |
| C-S (Thioether) | 600 - 800 | Weak (IR) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The molecular formula of Cyclohexanone, 2-(4-quinazolinylthio)- is C₁₅H₁₄N₂OS.
Molecular Ion Peak:
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (270.08 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Fragmentation Pattern:
The fragmentation of the molecular ion would likely proceed through several characteristic pathways:
Alpha-Cleavage: Cleavage of the bond between C-2 and the sulfur atom, or the bond between the sulfur and the quinazoline ring, would be a likely fragmentation pathway.
Cleavage of the Cyclohexanone Ring: The cyclohexanone ring could undergo characteristic cleavages, such as the loss of small neutral molecules like CO, C₂H₄, or C₃H₆.
Fragmentation of the Quinazoline Ring: The quinazoline ring could fragment, leading to ions characteristic of the quinazoline core.
A prominent fragment would likely correspond to the quinazoline-4-thiol (B1300822) cation or the cyclohexanone radical cation, depending on the relative stability of the fragments.
X-ray Crystallography for Solid-State Structure Determination and Conformation
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. Although no crystal structure for Cyclohexanone, 2-(4-quinazolinylthio)- has been reported in the Cambridge Structural Database, this technique would be invaluable for unambiguously determining its stereochemistry and solid-state conformation.
A successful crystallographic analysis would reveal:
The precise bond lengths and angles of the entire molecule.
The conformation of the cyclohexanone ring (e.g., chair, boat, or twist-boat).
The orientation of the quinazolinylthio substituent on the cyclohexanone ring (axial or equatorial).
The planarity of the quinazoline ring system.
Intermolecular interactions, such as hydrogen bonding or π-π stacking, in the crystal lattice.
Based on studies of substituted cyclohexanones, the chair conformation is the most likely for the six-membered ring qiboch.com.
Conformational Analysis and Isomerism of the Cyclohexanone and Quinazolinylthio Moieties
The linkage of the quinazolinylthio group to the C-2 position of the cyclohexanone ring introduces interesting conformational and stereochemical considerations.
Conformational Isomerism:
The cyclohexanone ring is known to exist predominantly in a chair conformation to minimize angle and torsional strain qiboch.com. The substituent at the C-2 position can occupy either an axial or an equatorial position. The relative stability of these two conformers is determined by steric and electronic factors.
Axial vs. Equatorial Conformation: The bulky quinazolinylthio group would generally be expected to prefer the equatorial position to minimize 1,3-diaxial interactions with the axial hydrogens on C-4 and C-6 of the cyclohexanone ring. However, the presence of the sulfur atom and the potential for intramolecular interactions could influence this preference.
Stereoisomerism:
The C-2 position of the cyclohexanone ring is a stereocenter. Therefore, Cyclohexanone, 2-(4-quinazolinylthio)- can exist as a pair of enantiomers (R and S). The synthesis of this compound would typically result in a racemic mixture unless a stereoselective method is employed. The two enantiomers would have identical spectroscopic properties (except when using chiral shift reagents in NMR) but would rotate plane-polarized light in opposite directions.
Investigation of Biological Activities and Molecular Mechanisms of Action
Broad Spectrum Biological Activities Implicated for Cyclohexanone (B45756), 2-(4-quinazolinylthio)-
The conjugation of a quinazoline (B50416) ring with a cyclohexanone moiety suggests the potential for a broad spectrum of pharmacological effects. The quinazoline nucleus is a constituent of numerous biologically active compounds, and its derivatives are known to exhibit diverse activities. mdpi.commdpi.com Similarly, cyclohexanone derivatives have been explored for various therapeutic purposes. nih.govnih.gov
Anti-Cancer Research Potential
The quinazoline scaffold is a well-established pharmacophore in the development of anti-cancer agents. nih.gov Numerous quinazoline derivatives have been synthesized and evaluated for their anti-proliferative activities against various cancer cell lines. mdpi.comnih.gov Research has shown that these compounds can exert their anti-cancer effects through various mechanisms, including the inhibition of key enzymes involved in cell growth and proliferation.
For instance, certain 2,4-disubstituted quinazoline derivatives have been shown to down-regulate the expression of c-myc, a proto-oncogene, by stabilizing the G-quadruplex structure in its promoter region. This leads to the suppression of ribosomal RNA synthesis and subsequent activation of p53, a tumor suppressor protein, ultimately resulting in cancer cell apoptosis. nih.gov Other quinazolinone derivatives have demonstrated the ability to induce apoptosis and cell cycle arrest in cancer cells. nih.gov The anti-proliferative effects of some quinazoline derivatives have been observed in various cancer cell lines, including those of the breast, lung, and colon. nih.govekb.egresearchgate.net
Table 1: Examples of Anti-Cancer Activity of Quinazoline Derivatives
| Compound Type | Cancer Cell Line(s) | Observed Effect |
| 2,4-Disubstituted quinazoline derivative (Sysu12d) | Not specified | Down-regulation of c-myc, activation of p53, apoptosis. nih.gov |
| Quinazolin-4(3H)-one derivatives | HCT116, MCF7, B16 | Potent antiproliferative activity, cell-cycle arrest in G2 phase, apoptosis promotion. nih.gov |
| 2-Methylthio-4-arylamine quinazoline derivatives (9c, 9m) | Not specified | Good antitumor activities with low IC50 values. sioc-journal.cn |
| Quinazolinone-based rhodanines | HT-1080, HL-60, K-562 | Cytotoxic activity, pro-apoptotic activity, triggers oxidative stress. nih.gov |
Anti-Microbial Activities (Antibacterial, Antifungal, Antiviral)
The quinazoline ring system has been a fruitful source for the discovery of novel antimicrobial agents. mdpi.com Derivatives of quinazolinone have been synthesized and tested against a range of microbial pathogens. For example, certain 2-furano-4(3H)-quinazolinone derivatives have been evaluated for their activity against various bacteria and fungi, including S. aureus, Salmonella enterica, Vibrio cholerae, Bacillus subtilis, Escherichia coli, and C. albicans. researchgate.net
Furthermore, styryl ketone derivatives and their thiol adducts have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov Chalcones, stilbenes, and ketones have been identified as having anti-infective properties, partly through the inhibition of bacterial drug-efflux pumps, which can lead to synergistic effects with existing antimicrobial agents. nih.gov
Table 2: Examples of Anti-Microbial Activity of Related Compounds
| Compound Type | Microbial Strain(s) | Observed Effect |
| 2-Furano-4(3H)-quinazolinone derivatives | S. aureus, Salmonella enterica, Vibrio cholerae, Bacillus subtilis, Proteus mirabili, Escherichia coli V517, Mycobacterium smegmatics, Pseudomonas aeruginosa, C. albicans | Antimicrobial activity. researchgate.net |
| Styryl ketone derivatives and thiol adducts | Gram-positive and Gram-negative bacteria, fungi | Antimicrobial activity. nih.gov |
| Chalcones, stilbenes, and ketones | Gram-negative and mycobacterial species | Inhibition of efflux pumps. nih.gov |
| 3-Furan-1-thiophene-based chalcones | Streptococcus pyogenes, Pseudomonas aeruginosa | Antibacterial activity. nih.gov |
Anti-Inflammatory and Analgesic Properties
Quinazoline derivatives have been extensively investigated for their anti-inflammatory and analgesic potential. mdpi.comencyclopedia.pub Several synthesized quinazoline compounds have shown significant anti-inflammatory activity in various experimental models, such as the carrageenan-induced rat paw edema method. nih.govnih.gov The analgesic effects have been evaluated using methods like the hot plate test. nih.govejbps.com
The mechanism of anti-inflammatory action for some quinazoline derivatives is linked to the inhibition of pro-inflammatory enzymes and signaling pathways. For instance, certain quinazolin-4(3H)-one derivatives have been found to suppress the production of nitric oxide (NO) and decrease the mRNA levels of pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6 by blocking the MAPK/JNK and NF-κB signaling pathways. nih.govresearchgate.net
Table 3: Examples of Anti-Inflammatory and Analgesic Activity of Quinazoline Derivatives
| Compound Type | Activity | Model/Target |
| 3-Substituted-2-thioxoquinazolin-4(3H)-one derivatives | Anti-inflammatory, Analgesic | Carrageenan induced rat paw edema, Eddy's hot plate method. nih.gov |
| 2,4,6-Trisubstituted-quinazoline derivatives | Analgesic, Anti-inflammatory | Not specified. nih.gov |
| Quinazolin-4(3H)-one derivatives | Anti-inflammatory | Inhibition of NO production, decreased pro-inflammatory cytokines. nih.govresearchgate.net |
| 2-Phenyl quinazolin-4-one derivatives | Anti-inflammatory | Not specified. researchgate.net |
Central Nervous System (CNS) Activities (e.g., Anticonvulsant, Sedative-Hypnotic)
The quinazoline scaffold has been explored for its potential effects on the central nervous system. nih.gov Various quinazoline derivatives have been synthesized and evaluated for activities such as anticonvulsant and sedative-hypnotic effects. nih.gov For example, a series of 3-[5-substituted phenyl-1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones were tested in maximal electroshock-induced seizure (MES) and subcutaneous pentylenetetrazole (scPTZ)-induced seizure models in mice, with some compounds showing anticonvulsant activity. nih.gov These compounds also exhibited significant sedative-hypnotic activity. nih.gov The diverse pharmacological profile of quinazolines also includes potential applications in treating various CNS disorders. mdpi.com
Anti-Alzheimer's Disease Research: Targeting Multi-Pathways
The multifactorial nature of Alzheimer's disease has led to the investigation of multi-target-directed ligands. Quinazoline derivatives have emerged as promising candidates in this area due to their ability to interact with multiple pathological pathways. One key target is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, which is deficient in Alzheimer's patients.
Several quinazolin-4(3H)-one derivatives have been designed and synthesized as novel AChE inhibitors. nih.govresearchgate.net Some of these compounds have shown promising AChE inhibitory activity with low micromolar IC50 values. nih.gov Furthermore, some quinolinone derivatives have demonstrated high inhibition of human acetylcholinesterase (hrAChE). mdpi.com Beyond cholinesterase inhibition, the anti-inflammatory properties of quinazoline derivatives are also relevant to Alzheimer's disease, where neuroinflammation plays a significant role. nih.govresearchgate.net The ability to inhibit both AChE and inflammatory pathways makes these compounds interesting for further development as anti-Alzheimer's agents. nih.govresearchgate.net
Table 4: Acetylcholinesterase Inhibitory Activity of Quinazoline and Related Derivatives
| Compound Type | Enzyme | IC50 Value/Inhibition |
| Quinazolin-4(3H)-one derivative (MR2938) | Acetylcholinesterase (AChE) | 5.04 μM. nih.govresearchgate.net |
| Quinolinone derivative (QN8) | Human Acetylcholinesterase (hrAChE) | 0.29 ± 0.02 µM. mdpi.com |
| Quinazoline-4-(3H)-one derivatives | Monoamine oxidase (MAO)-B | IC50 values in the micromolar range. researchgate.net |
| Osthole-based ester derivative (4m) | Acetylcholinesterase (AChE) | 68.8% inhibition at 1 µmol/ml. frontiersin.org |
Other Pharmacological Activities (e.g., Antihyperlipidaemic, Antidiabetic)
Research into quinazoline derivatives has extended to metabolic disorders. Studies have investigated the antihyperlipidemic and antidiabetic potential of these compounds. For instance, 4(3H)-quinazolinone and its halogenated derivatives have been shown to cause a significant reduction in fasting serum glucose levels in hypercholesterolemic rats. nih.govnih.gov These compounds also demonstrated a reduction in serum total lipids and LDL-cholesterol levels, suggesting an antihyperlipidemic effect. nih.govnih.gov
The proposed mechanism for the antihyperlipidemic effect of some quinazolinone compounds involves the inhibition of dietary cholesterol absorption and/or intestinal acyl-CoA:cholesterol acyltransferase (ACAT) activity. nih.gov Furthermore, various quinazolinone derivatives have been explored as potential antihyperglycemic agents through different mechanisms. ekb.eg
Molecular Mechanisms Underlying Biological Efficacy
The biological activity of a compound is intrinsically linked to its interaction with specific molecular targets. For Cyclohexanone, 2-(4-quinazolinylthio)-, several potential mechanisms of action can be postulated based on the known activities of its constituent chemical motifs: the quinazoline ring and the cyclohexanone structure.
Enzyme Inhibition Studies (e.g., Cholinesterases, 4-Hydroxyphenylpyruvate Dioxygenase (HPPD))
Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are critical enzymes in the nervous system, and their inhibition is a key strategy in the management of Alzheimer's disease. nih.govmdpi.com While numerous compounds are known to inhibit these enzymes, a review of the scientific literature reveals no specific studies on the direct inhibitory activity of Cyclohexanone, 2-(4-quinazolinylthio)- against cholinesterases.
4-Hydroxyphenylpyruvate Dioxygenase (HPPD): HPPD is an enzyme involved in tyrosine metabolism and is a validated target for herbicides. nih.govnih.govbibliotekanauki.pl The inhibition of HPPD by compounds containing a cyclohexanedione moiety is well-documented. nih.govbibliotekanauki.pl For instance, a series of novel triketone-containing quinazoline-2,4-dione derivatives have been designed and synthesized as HPPD inhibitors. nih.gov One of the most potent compounds from this series, 1-ethyl-6-(2-hydroxy-6-oxocyclohex-1-enecarbonyl)-3-(o-tolyl)quinazoline-2,4(1H,3H)-dione, exhibited a K_i value of 0.005 µM, which is more potent than the commercial herbicide mesotrione. nih.gov However, there is no available research specifically investigating the inhibitory potential of Cyclohexanone, 2-(4-quinazolinylthio)- on HPPD.
Receptor Modulation and Antagonism (e.g., Serotonin (B10506), Dopamine (B1211576) Receptors)
The quinazoline scaffold is present in many compounds that interact with various G-protein coupled receptors, including serotonin and dopamine receptors. Modulation of these receptors is a cornerstone for treating a variety of central nervous system disorders. nih.govnih.gov For example, some quinazoline derivatives act as antagonists at both dopamine D2 and serotonin 5-HT2A receptors, a mechanism relevant to antipsychotic activity. nih.gov Despite the prevalence of the quinazoline moiety in receptor-modulating compounds, there is currently no published research detailing the effects of Cyclohexanone, 2-(4-quinazolinylthio)- on serotonin or dopamine receptors.
Interference with Key Biological Pathways (e.g., β-amyloid aggregation, Oxidative Stress, Tau Protein)
β-amyloid aggregation and Tau Protein: The aggregation of β-amyloid plaques and hyperphosphorylated tau protein are pathological hallmarks of Alzheimer's disease. nih.govnih.gov While various molecules are being investigated for their ability to interfere with these processes, there is no specific information available regarding the activity of Cyclohexanone, 2-(4-quinazolinylthio)- on either β-amyloid aggregation or tau protein pathology.
Oxidative Stress: Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is implicated in numerous diseases. nih.govnih.gov A study on the toxicity of cyclohexanone, a core component of the title compound, revealed that exposure of rats to cyclohexanone resulted in increased oxidative stress in the liver. intjmorphol.com This was evidenced by a significant increase in 4-hydroxynonenal (B163490) (4-HNE) immunoreactivity in hepatocytes, a marker of lipid peroxidation. intjmorphol.com The study also noted an increase in bile duct hyperplasia, which can be associated with oxidative stress. intjmorphol.com These findings suggest that the cyclohexanone moiety within Cyclohexanone, 2-(4-quinazolinylthio)- could potentially contribute to cellular oxidative stress.
| Pathway | Finding for Cyclohexanone or Related Structures | Specific Data on Cyclohexanone, 2-(4-quinazolinylthio)- |
| Oxidative Stress | Cyclohexanone exposure in rats led to increased 4-HNE in hepatocytes, indicating lipid peroxidation and oxidative stress. intjmorphol.com | No specific data available. |
Methodologies for In Vitro and Ex Vivo Biological Assay Development
To elucidate the potential biological activities of Cyclohexanone, 2-(4-quinazolinylthio)-, a variety of in vitro and ex vivo assays would be necessary. The selection of these assays would be guided by the hypothesized molecular targets and pathways.
Enzyme Inhibition Assays:
Cholinesterase Inhibition: The Ellman's method is a widely used spectrophotometric assay to determine the inhibitory activity against acetylcholinesterase and butyrylcholinesterase. nih.gov
HPPD Inhibition: In vitro inhibition of HPPD can be assessed using a spectrophotometric assay that measures the enzymatic conversion of 4-hydroxyphenylpyruvate. nih.gov
Receptor Binding and Functional Assays:
Radioligand Binding Assays: To determine the affinity of the compound for serotonin and dopamine receptor subtypes, competitive binding assays using specific radiolabeled ligands would be employed.
Functional Assays: Cell-based functional assays, such as measuring changes in intracellular cyclic AMP (cAMP) levels or calcium mobilization, can determine whether the compound acts as an agonist, antagonist, or inverse agonist at these receptors. nih.gov
Cell-Based Assays for Biological Pathways:
β-Amyloid Aggregation: Thioflavin T (ThT) fluorescence assay is a standard method to monitor the aggregation of β-amyloid peptides in vitro.
Tau Protein Hyperphosphorylation: Western blot analysis of cell lysates treated with the compound can be used to detect changes in the phosphorylation status of tau protein at specific epitopes.
Oxidative Stress:
Intracellular ROS measurement: Fluorescent probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) can be used to quantify intracellular ROS levels in cell lines (e.g., human neuroblastoma SH-SY5Y cells) exposed to the compound. mdpi.com
Lipid Peroxidation: Measurement of malondialdehyde (MDA) or 4-HNE levels in cell lysates or tissue homogenates can serve as an indicator of lipid peroxidation. intjmorphol.com
Antioxidant Enzyme Activity: Assays for superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase (GPx) activity can be performed to assess the compound's effect on the cellular antioxidant defense system.
Cytotoxicity Assays:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of a compound against various cell lines. nih.gov
| Assay Type | Specific Method | Purpose |
| Enzyme Inhibition | Ellman's Method | To measure cholinesterase inhibition. nih.gov |
| Spectrophotometric HPPD assay | To measure HPPD inhibition. nih.gov | |
| Receptor Activity | Radioligand Binding | To determine receptor affinity. |
| cAMP or Calcium Mobilization Assays | To assess functional receptor activity. nih.gov | |
| Biological Pathways | Thioflavin T (ThT) Fluorescence | To monitor β-amyloid aggregation. |
| Western Blot for p-Tau | To detect changes in tau phosphorylation. | |
| DCFH-DA Assay | To quantify intracellular ROS. mdpi.com | |
| MTT Assay | To assess cytotoxicity. nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Elucidation of Pharmacophoric Requirements within the Cyclohexanone (B45756), 2-(4-quinazolinylthio)- Scaffold
A pharmacophore model for a class of compounds outlines the essential three-dimensional arrangement of functional groups required for biological activity. For the "Cyclohexanone, 2-(4-quinazolinylthio)-" scaffold, a hypothetical pharmacophore model can be constructed based on the analysis of its constituent parts and by drawing analogies from related active molecules.
The fundamental pharmacophoric features are believed to include:
A hydrogen bond acceptor: The nitrogen atoms within the quinazoline (B50416) ring system can act as hydrogen bond acceptors, interacting with specific amino acid residues in a biological target.
Aromatic/hydrophobic regions: The fused benzene (B151609) ring of the quinazoline moiety and the cyclohexanone ring provide significant hydrophobic surfaces that can engage in van der Waals or hydrophobic interactions within a receptor's binding pocket.
A hydrogen bond acceptor/donor region: The carbonyl group of the cyclohexanone ring can function as a hydrogen bond acceptor.
A flexible linker: The thioether bridge provides rotational flexibility, allowing the quinazoline and cyclohexanone moieties to adopt an optimal conformation for binding.
Pharmacophore models for related quinazoline derivatives have been developed in various therapeutic areas. For instance, a 3D-QSAR-based pharmacophore model for quinazoline-based acetylcholinesterase inhibitors identified key features such as two aromatic rings, a hydrogen bond acceptor, and a hydrophobic group as essential for activity. nih.gov Another study on quinazolin-4(3H)-one derivatives as soluble epoxide hydrolase inhibitors proposed a model where the quinazolinone ring acts as a secondary pharmacophore, positioned at a specific distance from a primary pharmacophore like an amide group. ijpscr.info These models, while not specific to the "Cyclohexanone, 2-(4-quinazolinylthio)-" scaffold, provide valuable insights into the potential key interaction points of the quinazoline core.
Positional and Substituent Effects on Biological Activity Modulation
The biological activity of the "Cyclohexanone, 2-(4-quinazolinylthio)-" scaffold can be significantly influenced by the nature and position of substituents on both the cyclohexanone and quinazoline rings, as well as by modifications to the thio-linker.
While specific research on substituted cyclohexanone rings within this exact scaffold is limited in the retrieved literature, general principles of medicinal chemistry suggest that modifications to this ring could have a profound impact on activity and properties.
A study on spiroquinazolinones, where a cyclohexanone is directly fused to the quinazoline ring, showed that these compounds exhibited moderate anti-acetylcholinesterase activity, suggesting that the cyclic ketone motif can contribute to biological interactions. nih.gov
Table 1: Hypothetical Impact of Cyclohexanone Ring Substitutions
| Position of Substitution | Type of Substituent | Potential Impact on Activity |
| C3, C5 | Small alkyl groups | May enhance hydrophobic interactions. |
| C4 | Polar groups (e.g., -OH, -NH2) | Could introduce new hydrogen bonding interactions and alter solubility. |
| C3, C5 | Bulky groups | May cause steric hindrance or lock the ring in a specific conformation. |
The quinazoline ring is a well-known "privileged structure" in medicinal chemistry, and extensive research has been conducted on the impact of its substitution on various biological activities. nih.govnih.govnih.gov
Position 2: Substitutions at the 2-position of the quinazoline ring are known to be crucial for modulating activity. The introduction of different aryl or heteroaryl groups can significantly influence potency. nih.govmdpi.com For instance, in a series of 2-arylquinazolin-4-ones, an 8-methyl group combined with a 4'-hydrophobic or electron-withdrawing group on the 2-aryl substituent provided the most potency and selectivity towards tankyrases. nih.gov
Position 4: The 4-position is where the thio-cyclohexanone moiety is attached. Variations at this position, such as replacing the sulfur linker or altering the attached ring system, would fundamentally change the scaffold. In related 4-anilino-quinazoline derivatives, the nature of the substituent at the 4-position is critical for activity, often forming key hydrogen bonds in the hinge region of kinases. researchgate.net
Positions 6 and 8: The benzene part of the quinazoline ring, particularly positions 6 and 8, is frequently modified to fine-tune the electronic properties and solubility of the molecule. The introduction of halogen atoms, such as iodine, at positions 6 and 8 has been shown to improve the antimicrobial activity of quinazolinone derivatives. nih.gov In another study, the insertion of electron-donating groups at positions 6 and 7 of the quinazoline core increased the antiproliferative activity of the compounds. researchgate.net
Position 3: In quinazolin-4-one systems, the nitrogen at position 3 is often substituted. The presence of a substituted aromatic ring at this position is considered essential for antimicrobial activities. nih.gov
Table 2: Observed SAR for Various Quinazoline Derivatives
| Scaffold | Position of Substitution | Substituent | Observed Effect on Biological Activity |
| 2-Arylquinazolin-4-ones | 8 | -CH3 | Increased potency and selectivity for tankyrases. nih.gov |
| 4-Anilino-quinazolines | 6, 7 | Electron-donating groups | Increased antiproliferative activity. researchgate.net |
| Quinazolinones | 6, 8 | Iodine | Improved antimicrobial activity. nih.gov |
| Quinazolin-4-ones | 3 | Substituted aromatic ring | Essential for antimicrobial activity. nih.gov |
The thioether (-S-) linker plays a multifaceted role in the biological profile of "Cyclohexanone, 2-(4-quinazolinylthio)-".
Flexibility and Orientation: The thioether bridge provides a degree of rotational freedom, allowing the quinazoline and cyclohexanone moieties to adopt various spatial orientations. This flexibility can be advantageous for fitting into a binding site, but it can also be entropically unfavorable.
Metabolic Stability: Thioethers can be susceptible to oxidation in vivo, forming sulfoxides and sulfones. This metabolic transformation can alter the compound's activity, solubility, and clearance rate.
Studies on 2-(arylmethylthio)-3-phenylquinazolin-4-ones have demonstrated that the thioether linkage is compatible with biological activity, with some derivatives showing potent antiplatelet aggregation activity. nih.gov This indicates that the thioether linker is a viable strategy for connecting different pharmacophoric elements to the quinazoline core.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.
2D-QSAR models are based on molecular descriptors that are calculated from the two-dimensional representation of a molecule. These descriptors can be categorized into several classes, including:
Topological descriptors: These describe the atomic connectivity and branching of a molecule.
Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges and polarizability.
Physicochemical descriptors: These include properties like logP (lipophilicity), molar refractivity, and molecular weight.
A typical 2D-QSAR study involves the following steps:
Data Set Preparation: A series of structurally related compounds with known biological activities is compiled.
Descriptor Calculation: A large number of 2D descriptors are calculated for each molecule in the dataset.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates a subset of the calculated descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is assessed using statistical parameters like the correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q²), and external validation with a test set of compounds. researchgate.netnih.gov
For instance, a 2D-QSAR study on quinazoline derivatives as anti-Trypanosoma cruzi agents identified several descriptors related to molecular shape and electronic properties that were correlated with their trypanocidal activity. nih.gov Similarly, a 2D-QSAR model for thiazole (B1198619) derivatives as 5-lipoxygenase inhibitors showed a good correlation between descriptors and inhibitory activity. researchgate.net These studies highlight the utility of 2D-QSAR in identifying key structural features that influence biological activity.
3D-QSAR Methodologies (e.g., Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA))
As no published research articles detailing CoMFA or CoMSIA studies on "Cyclohexanone, 2-(4-quinazolinylthio)-" could be located, a summary of research findings, including data tables and detailed outcomes, cannot be generated.
To perform a CoMFA or CoMSIA study, a dataset of structurally related compounds with corresponding biological activity data is required. The process involves:
Building and Aligning a Molecular Dataset: A series of analogs of the lead compound would be synthesized or computationally modeled. A crucial and challenging step is the structural alignment of these molecules based on a common scaffold or a pharmacophore model. nih.gov
Calculating Molecular Fields/Similarity Indices: For CoMFA, steric and electrostatic fields are calculated around each molecule. CoMSIA extends this by calculating additional fields for hydrophobicity, hydrogen bond donors, and acceptors. nih.gov
Developing a QSAR Model: Statistical methods, such as Partial Least Squares (PLS) regression, are used to build a mathematical model that correlates the variations in the molecular fields with the changes in biological activity.
Model Validation and Interpretation: The predictive power of the model is rigorously tested using internal and external validation techniques. The final model is often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity.
Without a foundational study that has performed these steps for a series of "Cyclohexanone, 2-(4-quinazolinylthio)-" analogs, it is not possible to present the specific findings requested.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Investigations for Ligand-Target Binding Prediction and Interaction Analysis
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. For quinazoline (B50416) derivatives, this technique is instrumental in identifying potential biological targets and understanding the structural basis of their activity. nih.gov Studies on related quinazoline scaffolds have demonstrated their potential to interact with a variety of enzymes and receptors implicated in diseases like cancer and inflammation. ijcce.ac.irptfarm.pl
Docking analyses of quinazolinone derivatives, for instance, have been performed against targets like cyclooxygenase-2 (COX-2), with key interactions involving residues such as Tyr355 and Arg120. ptfarm.pl In other studies, 2-thioxoquinazolin-4(1H)-one derivatives were docked against cancer-related proteins, including breast cancer protein (PDB ID: 1JNX) and liver cancer protein (PDB ID: 2H80), to assess their binding affinities. ijcce.ac.ir Similarly, docking of 2-(furan-2-yl)quinazolin-4-one derivatives into the ATP binding site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase helped to elucidate their binding modes. nih.gov For compounds like 2-R-(quinazolin-4(3H)-ylthio)carboxylic acids, docking studies against Dihydrofolate Reductase (DHFR) and protein kinase CK2 have been conducted to correlate binding affinity with anticancer properties. researchgate.net
These investigations typically reveal that the quinazoline core engages in crucial hydrophobic and π-π stacking interactions, while various substituents form hydrogen bonds and other polar contacts with the protein's active site, anchoring the ligand and contributing to its binding energy. ptfarm.plnih.gov Although specific docking studies for "Cyclohexanone, 2-(4-quinazolinylthio)-" are not detailed in the available literature, the established methodologies for its chemical class provide a robust framework for predicting its interactions with relevant biological targets.
Table 1: Examples of Protein Targets and Interacting Residues for Quinazoline Derivatives in Molecular Docking Studies
| Target Protein | PDB ID | Example Interacting Residues | Reference |
| Cyclooxygenase-2 (COX-2) | 1CX2 | Tyr355, Arg120, Leu531, Val349 | ptfarm.pl |
| Epidermal Growth Factor Receptor (EGFR) | Not Specified | Not Specified | nih.gov |
| Dihydrofolate Reductase (DHFR) | Not Specified | Not Specified | researchgate.net |
| Protein Kinase CK2 | Not Specified | Not Specified | researchgate.net |
| Breast Cancer Protein | 1JNX | Not Specified | ijcce.ac.ir |
| Liver Cancer Protein | 2H80 | Not Specified | ijcce.ac.ir |
| Poly(ADP-ribose) polymerase-1 (PARP-1) | Not Specified | Not Specified | rjpbr.com |
| Glucokinase | 1V4S | Not Specified | researchgate.net |
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Interactions
Molecular dynamics (MD) simulations offer a deeper understanding of the dynamic nature of ligand-protein interactions over time. researchgate.net By simulating the movements of atoms and molecules, MD can assess the conformational stability of a docked complex and provide insights into the flexibility of both the ligand and the protein's active site. researchgate.net
For quinazoline derivatives, MD simulations are often employed to validate the stability of binding poses obtained from molecular docking. researchgate.net For example, simulations of novel quinazolin-4(3H)-one derivatives complexed with the mTOR protein (PDB ID: 4JT6) have been run for 50 nanoseconds to confirm the stability of the compound-protein interactions. researchgate.net Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). RMSD plots illustrate the structural stability of the ligand-receptor complex throughout the simulation, while RMSF profiles highlight the flexibility of individual amino acid residues within the binding pocket. researchgate.net Stable RMSD values suggest that the ligand remains securely bound in its predicted conformation, reinforcing the validity of the docking results. These computational studies provide crucial insights into the dynamic behavior and conformational stability of these compounds when interacting with their biological targets. researchgate.net
In Silico Screening and Virtual Library Design for Novel Analog Discovery
In silico screening and the design of virtual libraries are powerful computational strategies for discovering novel bioactive compounds. rjpbr.comekb.eg These methods allow researchers to computationally evaluate vast numbers of molecules for their potential to bind to a specific biological target before committing to their chemical synthesis. For the quinazoline scaffold, virtual screening has been successfully used to identify new inhibitors for various therapeutic targets. rjpbr.comekb.eg
The process often begins with a known active compound or a pharmacophore model derived from it. This model is then used to search large chemical databases (virtual libraries) for molecules with similar structural features or predicted binding properties. For example, quinazolinones have been identified as PARP-1 inhibitors through such screening processes. rjpbr.com Subsequently, the identified "hits" can be further optimized by creating a focused library of novel analogs around the core scaffold. This approach accelerates the discovery of lead compounds with improved potency and favorable pharmacokinetic profiles, often evaluated through in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. ekb.egnih.gov A compound like "Cyclohexanone, 2-(4-quinazolinylthio)-" could itself be a product of such a screening campaign or serve as a foundational structure for designing a virtual library of new analogs with potentially enhanced biological activity.
Prediction of Activity Spectra for Substances (PASS) Analysis for Biological Profile Prediction
The Prediction of Activity Spectra for Substances (PASS) is an in silico tool that predicts the likely biological activities of a drug-like molecule based on its chemical structure. The prediction is based on a comparison of the molecule's structure with a large database of known bioactive compounds. The results are presented as a list of potential biological activities with corresponding probabilities of being active (Pa) or inactive (Pi).
This methodology can be applied to novel compounds like "Cyclohexanone, 2-(4-quinazolinylthio)-" to generate a hypothetical biological activity profile, guiding further experimental investigations. It can suggest potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial activities, which are common among quinazoline derivatives. ptfarm.plnih.gov While a specific PASS analysis for "Cyclohexanone, 2-(4-quinazolinylthio)-" is not available in the reviewed scientific literature, the application of this predictive tool represents a valuable step in the computational evaluation of new chemical entities to forecast their pharmacological potential.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. mui.ac.irmdpi.com For quinazoline derivatives, DFT calculations provide fundamental insights into their chemical behavior. Studies on related quinazolin-4(3H)-one structures have utilized DFT at the B3LYP/6-31G* level to optimize ground-state geometries and calculate a range of molecular properties. mui.ac.ir
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (Egap) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mui.ac.ir A smaller energy gap suggests that the molecule is more reactive. Other calculated properties, such as ionization potential, electron affinity, electronegativity (χ), and chemical hardness (η), further characterize the molecule's electronic nature and potential for interaction. mui.ac.ir Additionally, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. mui.ac.ir These theoretical calculations are essential for understanding the intrinsic electronic properties that govern the biological activity of compounds like "Cyclohexanone, 2-(4-quinazolinylthio)-". mdpi.comresearch-nexus.net
Table 2: Key Parameters from DFT Calculations for Quinazoline Derivatives
| Parameter | Description | Significance | Reference |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate an electron | mui.ac.ir |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept an electron | mui.ac.ir |
| HOMO-LUMO Gap (Egap) | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability | mui.ac.ir |
| Electronegativity (χ) | A measure of the ability to attract electrons | Characterizes chemical behavior | mui.ac.ir |
| Chemical Hardness (η) | Resistance to change in electron distribution | Indicates stability | mui.ac.ir |
| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution | Predicts sites for intermolecular interactions | mui.ac.ir |
Future Research Directions and Academic Translational Perspectives
Rational Design and Synthesis of Novel Analogs
The rational design of novel analogs of "Cyclohexanone, 2-(4-quinazolinylthio)-" is a critical step towards enhancing its therapeutic potential. Structure-activity relationship (SAR) studies are fundamental to this process, revealing that substitutions at various positions of the quinazoline (B50416) and quinazolinone rings can significantly impact biological activity. nih.govactascientific.comnih.gov For instance, modifications at the C-2, C-4, C-5, and C-6 positions of the quinazoline nucleus have been shown to be crucial for anticancer activity. nih.gov The presence of a thiol group at the 2-position and a substituted aromatic ring at the 3-position are often considered essential for antimicrobial effects. nih.gov
Future design strategies should focus on:
Targeted Substitutions: Introducing a variety of substituents on both the cyclohexanone (B45756) and quinazoline rings to explore their impact on potency and selectivity. For example, the addition of halogen atoms at the 6 and 8 positions of the quinazolinone ring has been shown to improve antimicrobial activity. nih.gov
Stereochemical Considerations: Investigating the influence of stereochemistry within the cyclohexanone ring on biological activity.
Computational Modeling: Employing molecular docking and dynamic simulations to predict the binding of novel analogs to specific biological targets, thereby guiding synthetic efforts. nih.govnih.gov This approach can help in designing compounds with improved affinity and specificity.
Exploration of New Biological Targets and Under-Investigated Therapeutic Areas
The quinazoline scaffold is known to interact with a diverse range of biological targets, suggesting that "Cyclohexanone, 2-(4-quinazolinylthio)-" and its derivatives may have applications in multiple therapeutic areas. actascientific.comresearchgate.net While much of the research on quinazolines has focused on cancer, there is significant potential in other areas. nih.govmdpi.com
Future research should aim to:
Expand Target Identification: Screen the compound and its analogs against a wide panel of biological targets, including enzymes, receptors, and protein-protein interactions. Quinazoline derivatives have shown activity against targets such as dihydrofolate reductase (DHFR), poly-(ADP-ribose)-polymerase (PARP), and tubulin. nih.gov
Investigate New Therapeutic Applications: Explore the potential of these compounds in areas like infectious diseases (antibacterial, antifungal, antiviral), inflammatory disorders, and neurodegenerative diseases. nih.govresearchgate.netmdpi.comresearchgate.net For instance, some quinazoline derivatives have shown promise as anti-inflammatory and anti-tuberculosis agents. mdpi.com
Repurpose Existing Analogs: Evaluate known quinazoline-based compounds for new therapeutic uses based on a deeper understanding of their mechanisms of action.
Integration with Advanced High-Throughput Screening (HTS) Technologies
High-throughput screening (HTS) is a powerful tool for discovering new lead compounds from large chemical libraries. nih.gov Integrating "Cyclohexanone, 2-(4-quinazolinylthio)-" and its analog libraries with advanced HTS technologies can accelerate the identification of potent and selective drug candidates.
Key considerations for this integration include:
Quantitative HTS (qHTS): Utilizing qHTS to generate concentration-response curves for a large number of compounds, which helps in minimizing false positives and provides a more accurate assessment of compound potency. nih.gov
Phenotypic Screening: Employing cell-based phenotypic screens to identify compounds that produce a desired biological effect without a preconceived target. This can lead to the discovery of novel mechanisms of action.
Microdroplet-based Screening: Leveraging microdroplet reaction technology for rapid and high-throughput screening of synthesis conditions and biological activity, which can significantly speed up the drug discovery process. nih.gov
Development of Hybrid Scaffolds for Multi-Targeted Approaches
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has emerged as a promising strategy for developing drugs with improved efficacy and reduced resistance. researchgate.netnih.gov Creating hybrid scaffolds that incorporate both the cyclohexanone and quinazoline moieties with other bioactive fragments could lead to multi-targeted agents. nih.gov
Future directions in this area include:
Designing Dual-Target Inhibitors: Synthesizing hybrid molecules that can simultaneously modulate two or more targets involved in a disease pathway. For example, combining the quinazoline scaffold with a known kinase inhibitor pharmacophore.
Exploring Diverse Pharmacophoric Combinations: Investigating the synergistic effects of combining the "Cyclohexanone, 2-(4-quinazolinylthio)-" core with other heterocyclic systems known for their biological activity, such as thiazole (B1198619) or triazole. nih.govmdpi.com
Structure-Based Design of Hybrids: Using computational methods to guide the design of hybrid molecules with optimal binding to multiple targets.
Advanced Mechanistic Studies to Elucidate Biological Pathways
A thorough understanding of the molecular mechanisms by which "Cyclohexanone, 2-(4-quinazolinylthio)-" and its analogs exert their biological effects is crucial for their further development. Advanced mechanistic studies can reveal the specific cellular and subcellular pathways modulated by these compounds. nih.gov
Future research should focus on:
Target Deconvolution: Identifying the direct molecular targets of active compounds using techniques such as chemical proteomics and thermal shift assays.
Pathway Analysis: Utilizing transcriptomics, proteomics, and metabolomics to map the cellular pathways affected by compound treatment. For instance, studies on other quinazoline derivatives have shown their ability to down-regulate c-myc and disrupt nucleolin/G-quadruplex complexes. nih.gov
Cellular Imaging: Employing advanced microscopy techniques to visualize the subcellular localization of the compounds and their effects on cellular structures and processes.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-(4-quinazolinylthio)-cyclohexanone?
- Methodological Answer : The synthesis typically involves nucleophilic substitution at the cyclohexanone scaffold. For analogous compounds (e.g., 2-(2-methoxyphenyl)-cyclohexanone), the introduction of substituents occurs via base-catalyzed reactions. A plausible route for 2-(4-quinazolinylthio)-cyclohexanone would involve reacting a thiol-containing quinazoline derivative (e.g., 4-quinazolinethiol) with a halogenated cyclohexanone precursor (e.g., 2-chlorocyclohexanone) in a polar aprotic solvent (e.g., DMF) under reflux. Catalysts like triethylamine or NaOH may enhance reactivity, as seen in aldol condensations of similar ketones .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectra validate the substitution pattern and integrity of the quinazolinylthio group. For example, aromatic protons in the quinazoline ring appear as distinct signals in the δ 7.5–8.5 ppm range .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+ or [M–H]–). Base peaks corresponding to fragmentation of the thioether bond (e.g., m/z 98 for cyclohexanone derivatives) are common .
- Infrared (IR) Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and C–S (~650 cm⁻¹) bonds confirm functional groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of 2-(4-quinazolinylthio)-cyclohexanone?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary parameters such as temperature (50–120°C), solvent polarity (DMF vs. THF), and catalyst loading to identify optimal conditions. For example, highlights that aldol condensations using NaOH as a base at 80°C achieve >70% yield .
- Kinetic Studies : Monitor reaction progress via TLC or HPLC to determine rate-limiting steps. Adjust stoichiometry (e.g., excess quinazolinethiol) to drive the reaction to completion.
- Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate the product from byproducts like disulfides .
Q. How can discrepancies in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) be systematically addressed?
- Methodological Answer :
- Standardized Assays : Replicate studies under controlled conditions (e.g., consistent bacterial strains, cell lines, and compound purity ≥95% by HPLC). demonstrates that impurities in cyclohexanone derivatives can alter bioactivity profiles .
- Mechanistic Profiling : Use transcriptomics or proteomics to identify molecular targets. For instance, if anti-inflammatory activity is reported (as in similar compounds), measure cytokine levels (e.g., IL-6, TNF-α) in primary immune cells .
- Comparative Studies : Benchmark against structurally related compounds (e.g., 2-(phenylthio)-cyclohexanone) to isolate the role of the quinazolinyl group .
Q. What computational strategies predict the reactivity and stability of 2-(4-quinazolinylthio)-cyclohexanone in biological systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C–S bond to assess susceptibility to hydrolysis. Studies on cyclohexanone enolates (e.g., ) show that electron-withdrawing groups stabilize transition states .
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes or DNA) to predict binding affinities. Software like GROMACS or AMBER can simulate ligand-receptor dynamics .
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) to guide toxicity studies .
Data Contradiction Analysis
Q. How should researchers resolve conflicting data on the cytotoxicity of cyclohexanone derivatives?
- Methodological Answer :
- Purity Validation : Use HPLC-MS to confirm compound identity and exclude contaminants. emphasizes that impurities in NMR spectra (e.g., residual solvents) can skew bioassay results .
- Dose-Response Curves : Compare IC50 values across multiple cell lines (e.g., HeLa vs. MCF-7) to assess cell-type specificity. notes that derivatives with EC50 <10 μM are prioritized for anticancer studies .
- Cross-Study Meta-Analysis : Aggregate data from public databases (e.g., PubChem BioAssay) to identify trends. For example, if cytotoxicity correlates with logP >3, prioritize derivatives within this range .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
